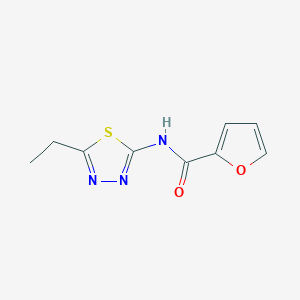

N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide” is a chemical compound that belongs to the class of 1,3,4-thiadiazoles . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound of interest in the field of organic synthesis, particularly in the synthesis of heterocyclic compounds. The reactivity of similar compounds has been studied to produce derivatives with potential biological activities. For example, derivatives of furan-2-carboxamide have been synthesized and characterized, showing antimicrobial activity. These compounds are synthesized through reactions involving electrophilic substitution and coupling reactions, highlighting the chemical versatility and potential utility of furan-2-carboxamide derivatives in pharmaceutical chemistry (Şukriye Çakmak et al., 2022).

Antimicrobial and Anticancer Activities

The biological activities of compounds related to this compound have been explored, with several studies reporting antimicrobial and anticancer properties. For instance, a study demonstrated the antimicrobial activity of furan-2-carboxamide derivatives against various microorganisms, indicating the potential for these compounds to serve as antibacterial agents. Additionally, some derivatives have shown promising antiproliferative activities against cancer cell lines, suggesting their potential as anticancer agents. The mechanisms underlying these activities often involve interactions with biological targets such as enzymes or receptors, further underscoring the relevance of these compounds in therapeutic applications (Mohamed H. Hekal et al., 2021).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions between this compound derivatives and biological targets. These studies provide insights into the binding affinities and modes of action of these compounds, aiding in the design of more potent and selective therapeutic agents. For example, some derivatives have been identified as potential inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. Such studies highlight the importance of computational approaches in complementing experimental research, facilitating the discovery and optimization of new drugs (Mohamed H. Hekal et al., 2021).

Direcciones Futuras

The future directions for research on “N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine. Given their wide range of biological activities, these compounds could be promising candidates for the development of new therapeutic agents .

Mecanismo De Acción

Target of Action

Similar 1,3,4-thiadiazole derivatives have been found to exhibit significant antibacterial and antioxidant activities . This suggests that the compound may interact with bacterial proteins or enzymes, as well as reactive oxygen species in the body.

Mode of Action

It is known that 1,3,4-thiadiazole ring is a very weak base due to the inductive effect of the s and possesses relatively high aromaticity . It is relatively stable in aqueous acid solutions but can undergo ring cleavage with an aqueous base . This stability and reactivity could play a role in its interaction with its targets.

Biochemical Pathways

Similar compounds have been found to inhibit the interleukin-6 (il-6)/jak/stat3 pathway , which plays a crucial role in immune response and inflammation.

Pharmacokinetics

The compound’s molecular weight of 233294 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Similar compounds have demonstrated significant antibacterial and antioxidant activities . This suggests that the compound may have a protective effect against bacterial infections and oxidative stress.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide. For instance, the 1,3,4-thiadiazole ring is stable in aqueous acid solutions but can undergo ring cleavage with an aqueous base . Therefore, the compound’s activity may be affected by the pH of its environment.

Propiedades

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c1-2-7-11-12-9(15-7)10-8(13)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQHKLRASOLBSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2741331.png)

![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride](/img/structure/B2741332.png)

![1,3-Diazaspiro[4.11]hexadecane-2,4-dione](/img/structure/B2741336.png)

![1-benzyl-3-[(4-chlorophenyl)sulfanyl]-4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2741337.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2741342.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B2741346.png)